
(3R)-3-(4-methylphenoxy)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-(4-methylphenoxy)butanoic acid is an organic compound with a specific stereochemistry, indicated by the (3R) configuration This compound features a butanoic acid backbone with a 4-methylphenoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(4-methylphenoxy)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methylphenol and butanoic acid derivatives.
Formation of the Phenoxy Group: The 4-methylphenol is reacted with an appropriate halogenated butanoic acid derivative under basic conditions to form the phenoxy group.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to isolate the (3R) enantiomer.
Industrial Production Methods
Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced separation techniques to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-(4-methylphenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 4-methylphenoxybutanoic acid derivatives.
Reduction: Formation of 4-methylphenoxybutanol.
Substitution: Formation of various substituted phenoxybutanoic acids.
Aplicaciones Científicas De Investigación
(3R)-3-(4-methylphenoxy)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating metabolic disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (3R)-3-(4-methylphenoxy)butanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are modulated by the compound, leading to changes in biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-(4-methylphenoxy)butanoic acid: The enantiomer of the compound with different stereochemistry.
4-methylphenoxyacetic acid: A structurally similar compound with an acetic acid backbone.
4-methylphenoxypropanoic acid: Another similar compound with a propanoic acid backbone.
Uniqueness
(3R)-3-(4-methylphenoxy)butanoic acid is unique due to its specific (3R) configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, biological activity, and interactions with other molecules, making it valuable for specific applications where stereochemistry is crucial.
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
(3R)-3-(4-methylphenoxy)butanoic acid |
InChI |
InChI=1S/C11H14O3/c1-8-3-5-10(6-4-8)14-9(2)7-11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13)/t9-/m1/s1 |
Clave InChI |
RJGOZXOYAUCMCF-SECBINFHSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)O[C@H](C)CC(=O)O |
SMILES canónico |
CC1=CC=C(C=C1)OC(C)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[4-(4,5-Dichloroimidazol-1-yl)phenyl]pyrimidin-2-yl]sulfanyl-3,3-dimethylbutan-2-one](/img/structure/B13091425.png)
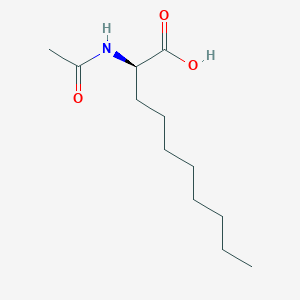
![2-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13091435.png)
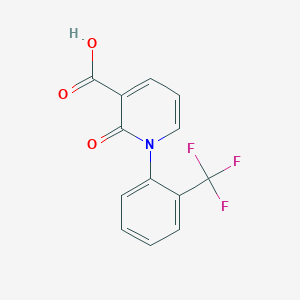
![2-Butyl-4-chloro-5-[(2,4-dichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B13091447.png)
![(1S)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B13091450.png)
![trans-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13091458.png)
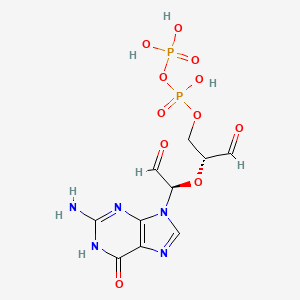
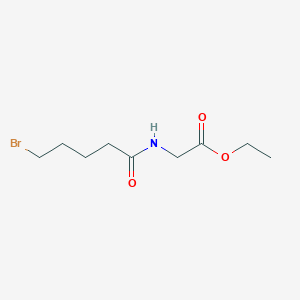
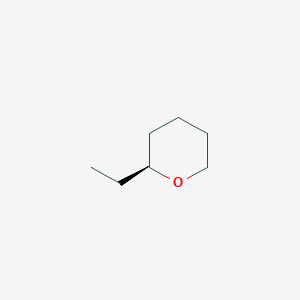
![2-Bromo-7-chloro-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13091493.png)
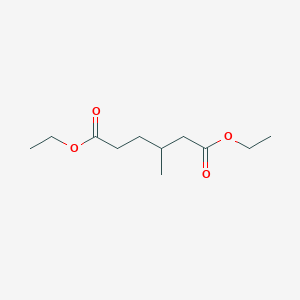
![7-(Ethylamino)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13091509.png)
![4-Methyl-8-(4-methyl-1-oxopentan-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13091513.png)
